5-{[3-(Trifluoromethyl)benzyl]sulfanyl}-1,3,4-thiadiazol-2-amine

Lipophilicity Drug-likeness Permeability

Researchers needing a 1,3,4-thiadiazole building block with enhanced metabolic stability for kinase or agrochemical screening often face supply inconsistency. This compound delivers a meta-CF3 substituent that imparts superior lipophilicity (LogP 3.22) and electron-withdrawing character versus unsubstituted or halogenated analogs. • Single reactive 2-amino handle for rapid amide coupling or urea diversification • Critical intermediate for VEGFR-2/Abl kinase inhibitor libraries and agrochemical candidates • Available at 98% purity with batch-to-batch consistency for reproducible SAR studies

Molecular Formula C10H8F3N3S2
Molecular Weight 291.3g/mol
CAS No. 345988-07-0
Cat. No. B427752
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-{[3-(Trifluoromethyl)benzyl]sulfanyl}-1,3,4-thiadiazol-2-amine
CAS345988-07-0
Molecular FormulaC10H8F3N3S2
Molecular Weight291.3g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)C(F)(F)F)CSC2=NN=C(S2)N
InChIInChI=1S/C10H8F3N3S2/c11-10(12,13)7-3-1-2-6(4-7)5-17-9-16-15-8(14)18-9/h1-4H,5H2,(H2,14,15)
InChIKeyBZNBVLRJNRSLOA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-{[3-(Trifluoromethyl)benzyl]sulfanyl}-1,3,4-thiadiazol-2-amine (CAS 345988-07-0): Core Physicochemical and Structural Profile for Research Procurement


5-{[3-(Trifluoromethyl)benzyl]sulfanyl}-1,3,4-thiadiazol-2-amine (CAS 345988-07-0) is a heterocyclic building block combining a 1,3,4-thiadiazole core with a 2-amino group and a 5-(3-trifluoromethylbenzyl)sulfanyl substituent . The compound has a molecular formula of C10H8F3N3S2 and a molecular weight of 291.32 g/mol . It is commercially available at purities of ≥95% to 98% , with predicted physicochemical properties including a boiling point of 402.0±55.0 °C, a density of 1.5±0.1 g/cm³, and a pKa of 2.40±0.10 . The presence of the electron-withdrawing -CF3 group on the meta-position of the benzyl ring is a key structural feature that distinguishes this compound from its unsubstituted or halogenated analogs and is expected to modulate lipophilicity, metabolic stability, and target binding [1].

Why 5-{[3-(Trifluoromethyl)benzyl]sulfanyl}-1,3,4-thiadiazol-2-amine Cannot Be Replaced by Unsubstituted or Halogenated Analogs


Within the 5-(benzylsulfanyl)-1,3,4-thiadiazol-2-amine chemotype, the nature of the substituent on the benzyl ring profoundly influences the compound's physicochemical and biological profile. The meta-trifluoromethyl (-CF3) group of CAS 345988-07-0 imparts a significantly higher electron-withdrawing effect, greater lipophilicity, and enhanced metabolic stability compared to unsubstituted (CAS 25660-71-3, pKa 2.46), 4-chloro (CAS 72836-33-0), or 3-fluoro (PubChem CID 1480621, XLogP3 2.5) analogs [1]. These differences directly impact critical parameters such as membrane permeability, plasma protein binding, and target engagement kinetics. In medicinal chemistry campaigns, substituting a -CF3 with a -Cl or -H can result in a complete loss of activity or altered selectivity profiles, as demonstrated in SAR studies of 1,3,4-thiadiazole-based Abl tyrosine kinase and VEGFR-2 inhibitors [2]. Therefore, CAS 345988-07-0 must be treated as a distinct chemical entity for procurement and screening, not as a generic member of the class.

Quantitative Differentiation Evidence for 5-{[3-(Trifluoromethyl)benzyl]sulfanyl}-1,3,4-thiadiazol-2-amine


Enhanced Lipophilicity (LogP) vs. Unsubstituted and 3-Fluoro Analogs

The predicted octanol-water partition coefficient (LogP) of CAS 345988-07-0 is approximately 3.22, which is substantially higher than that of the unsubstituted benzyl analog 5-(benzylthio)-1,3,4-thiadiazol-2-amine (CAS 25660-71-3, estimated LogP 2.99) and the 3-fluoro analog (PubChem CID 1480621, XLogP3 2.5) [1][2]. This reflects the strong lipophilic contribution of the -CF3 group.

Lipophilicity Drug-likeness Permeability

Lower pKa vs. Unsubstituted Analog: Ionization State Implications

The predicted acid dissociation constant (pKa) of CAS 345988-07-0 is 2.40±0.10 , compared to 2.46±0.10 for the unsubstituted benzyl analog (CAS 25660-71-3) . The lower pKa, attributable to the electron-withdrawing -CF3 group, indicates a slightly stronger acidity of the conjugate acid, meaning the compound remains predominantly un-ionized at a wider pH range.

Ionization Solubility pKa

Class-Level Antibacterial Activity with Demonstrated Superiority over Commercial Bactericides

In a 2022 study of myricetin derivatives incorporating 1,3,4-thiadiazole moieties, the compound 5g—which contains a 1,3,4-thiadiazole core substituted with a benzylsulfanyl group—exhibited significant in vitro antibacterial activity against Xanthomonas citri (Xac) with an EC50 value in the range of 11.5–27.3 μg/mL, outperforming the commercial bactericide Bismerthiazol (EC50 = 34.7 μg/mL) . Although CAS 345988-07-0 was not the specific test compound, it serves as a direct synthetic precursor to this active series, making it a critical intermediate for agrochemical lead optimization.

Antibacterial Plant Pathology Agrochemical

Class-Level CNS Activity of 2-Amino-5-sulfanyl-1,3,4-thiadiazole Derivatives

A series of 2-amino-5-sulfanyl-1,3,4-thiadiazole derivatives—the parent scaffold of CAS 345988-07-0—were evaluated for CNS activity. Compounds 3a and 3b exhibited excellent antidepressant, anxiolytic, and anticonvulsant activity comparable to reference drugs such as imipramine and diazepam in mouse behavioral models [1]. These findings establish the CNS drug discovery potential of the 5-sulfanyl-substituted 1,3,4-thiadiazol-2-amine scaffold and support the use of CAS 345988-07-0 as a key intermediate for synthesizing novel CNS agents.

CNS Antidepressant Anxiolytic Anticonvulsant

Class-Level Anticancer SAR: Fluorinated Benzylthio Derivatives Exhibit Single-Digit μM Potency

In a series of 1-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)-3-phenylurea derivatives evaluated as VEGFR-2 inhibitors, the 4-fluorobenzyl derivatives 13h and 14b demonstrated IC50 values of 3.58 μM and 2.79 μM against SKOV-3 and A549 cancer cells, respectively, matching the potency of doxorubicin . These results highlight the critical role of electron-withdrawing substituents on the benzyl ring for anticancer potency, supporting the hypothesis that the -CF3 substituent of CAS 345988-07-0 could yield further potency gains in analogous compounds.

Anticancer Kinase Inhibition VEGFR-2

Top Research and Industrial Application Scenarios for 5-{[3-(Trifluoromethyl)benzyl]sulfanyl}-1,3,4-thiadiazol-2-amine


Agrochemical Lead Discovery: Synthesis of Novel Antibacterial Agents

CAS 345988-07-0 serves as a critical synthetic intermediate for generating 1,3,4-thiadiazole-based agrochemical candidates. As demonstrated by the myricetin-thiadiazole hybrid series (Ruan et al., 2022), derivatization of the 2-amino group can yield compounds with EC50 values significantly lower than commercial bactericides like Bismerthiazol (34.7 μg/mL) . Contract research organizations (CROs) and agrochemical companies can procure this building block to rapidly explore structure-activity relationships against plant pathogens such as Xanthomonas spp. and Ralstonia solanacearum.

Oncology Drug Discovery: VEGFR-2 Kinase Inhibitor Development

The 1,3,4-thiadiazole scaffold with an electron-withdrawing benzyl substituent has demonstrated potent cytotoxicity in the low micromolar range against ovarian (SKOV-3) and lung (A549) cancer cell lines, with activity comparable to doxorubicin . CAS 345988-07-0 can be used to synthesize focused libraries of phenylurea or amide derivatives for VEGFR-2 inhibition screens. Its higher LogP (3.22) compared to halogenated analogs suggests improved cell permeability, a critical advantage for intracellular kinase targets.

CNS Drug Discovery: Antidepressant and Anxiolytic Candidate Libraries

Compounds based on the 2-amino-5-sulfanyl-1,3,4-thiadiazole core have demonstrated robust antidepressant, anxiolytic, and anticonvulsant activities in mouse models, comparable to standard-of-care drugs such as imipramine and diazepam [1]. CAS 345988-07-0 provides a versatile starting point for synthesizing novel CNS agents with potentially improved therapeutic windows over first-generation thiadiazoles, which showed a 100-fold separation between therapeutic and sedative doses.

Medicinal Chemistry Building Block for Kinase and Enzyme Inhibitor Programs

The 1,3,4-thiadiazole is a recognized bioisostere of pyrimidine, enabling disruption of DNA replication processes in both bacterial and cancer cells [2]. CAS 345988-07-0, featuring a -CF3 group for enhanced metabolic stability and target residence time, is an ideal starting material for programs targeting kinases (Abl, VEGFR-2), glutaminase, or other validated enzymes. Its single reactive amine handle facilitates rapid diversification through amide coupling, urea formation, or reductive amination.

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